molecular formula C18H16N2O2 B2464106 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione CAS No. 1022206-13-8

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2464106
CAS No.: 1022206-13-8
M. Wt: 292.338
InChI Key: NDENDJCTMXBJEU-UHFFFAOYSA-N
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Description

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione is a versatile organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an indane-1,3-dione core and a dimethylamino-substituted phenyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in synthetic chemistry, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(dimethylamino)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

Indane-1,3-dione+4-(Dimethylamino)anilineThis compound\text{Indane-1,3-dione} + \text{4-(Dimethylamino)aniline} \rightarrow \text{this compound} Indane-1,3-dione+4-(Dimethylamino)aniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile, while catalysts such as p-toluenesulfonic acid or acetic acid may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the dimethylamino-substituted phenyl group.

    Indanone: Another related compound used in the synthesis of biologically active molecules.

    Quinone derivatives: Compounds formed through the oxidation of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione.

Uniqueness

The presence of the dimethylamino-substituted phenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)19-11-16-17(21)14-5-3-4-6-15(14)18(16)22/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVLICOVJSDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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